PF-06700841 tosylate - 2140301-96-6

PF-06700841 tosylate

Catalog Number: EVT-279240
CAS Number: 2140301-96-6
Molecular Formula: C25H29F2N7O4S
Molecular Weight: 561.6088
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06700841 is an inhibitor of JAK1 and tyrosine kinase 2 (TYK2; IC50s = 17 and 23 nM, respectively). It is selective for JAK1 and TYK2 over JAK2 and JAK3 (IC50s = 77 and 6,494 nM, respectively). PF-06700841 selectively inhibits IFN-α/STAT3 signaling over erythropoietin/STAT5 signaling in human whole blood (IC50s = 30 and 577 nM, respectively). It reduces increases in hind paw volume in a rat model of adjuvant-induced arthritis in a dose-dependent manner.
PF-06700841 is an inhibitor of JAK1 and TYK2 kinases. PF-06700841 tosylate salt is potentially a treatment of systemic lupus erythematosus and plaque psoriasis.

PF-06700841

Compound Description: PF-06700841, also known as brepocitinib, is a potent and selective dual inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) [, , , , , , , , , , , , , , , , ]. It is being investigated as a potential therapeutic agent for various autoimmune diseases, including plaque psoriasis, psoriatic arthritis, alopecia areata, and atopic dermatitis.

Tofacitinib

Compound Description: Tofacitinib is a first-generation JAK inhibitor that targets JAK1, JAK3, and to a lesser extent, JAK2 [, , ]. It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.

Ruxolitinib

Compound Description: Ruxolitinib is a JAK1 and JAK2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera [].

Baricitinib

Compound Description: Baricitinib is a JAK1 and JAK2 inhibitor approved for the treatment of rheumatoid arthritis [].

Deucravacitinib (BMS-986165)

Compound Description: Deucravacitinib is a selective allosteric TYK2 inhibitor [, ].

PF-06826647 (Ropesacitinib)

Compound Description: PF-06826647, also known as ropsacitinib, is a selective TYK2 inhibitor [, ].

Filgotinib

Compound Description: Filgotinib is a selective JAK1 inhibitor investigated for treating inflammatory bowel diseases, including Crohn's disease and ulcerative colitis [, ].

Upadacitinib

Compound Description: Upadacitinib is a selective JAK1 inhibitor approved for treating rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis [, ].

PF-06651600 (Ritlecitinib)

Compound Description: PF-06651600, also known as ritlecitinib, is a selective JAK3 inhibitor investigated for the treatment of alopecia areata [, ].

Relevance: PF-06651600 and PF-06700841 tosylate, along with other related compounds, belong to the class of Janus kinase inhibitors and are being investigated for their potential in treating autoimmune diseases like alopecia areata [, ]. Although PF-06651600 primarily targets JAK3, both compounds showcase the therapeutic potential of modulating the JAK-STAT pathway in such conditions.

Properties

CAS Number

2140301-96-6

Product Name

PF-06700841 tosylate

IUPAC Name

[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid

Molecular Formula

C25H29F2N7O4S

Molecular Weight

561.6088

InChI

InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10)/t12?,13?,14-;/m0./s1

InChI Key

FAKGOYNHHHOTEN-WTMFEIAXSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F

Solubility

Soluble in DMSO

Synonyms

PF-06700841; PF 06700841; PF06700841; PF-6700841; PF 6700841; PF6700841; PF-06700841 tosylate salt;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.